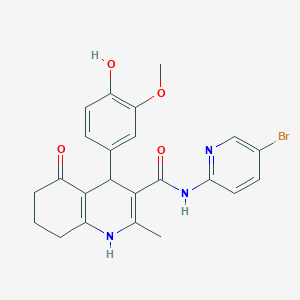
N-(5-bromo-2-pyridinyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, commonly known as BPIQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPIQ is a member of the quinolinecarboxamide family, which has been extensively studied for their anti-cancer, anti-inflammatory, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of BPIQ is not fully understood. However, it has been proposed that BPIQ exerts its anti-cancer properties by inhibiting the activity of topoisomerase I, which is an enzyme involved in DNA replication. BPIQ has also been shown to inhibit the activity of histone deacetylase, which is an enzyme involved in the regulation of gene expression. The inhibition of histone deacetylase by BPIQ leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BPIQ has been shown to have various biochemical and physiological effects. BPIQ has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. BPIQ has also been shown to induce the production of reactive oxygen species, which can cause oxidative stress and DNA damage in cancer cells. Furthermore, BPIQ has been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPIQ has several advantages for lab experiments. BPIQ is a synthetic compound, which allows for the reproducible synthesis of the compound. Furthermore, BPIQ has been extensively studied, and its properties and mechanisms of action are well understood. However, there are also limitations to using BPIQ in lab experiments. BPIQ has low solubility in water, which can limit its use in certain experiments. In addition, BPIQ has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Direcciones Futuras
For the study of BPIQ include further in vivo studies, the study of pharmacokinetic properties, the development of BPIQ analogs, and the study of its anti-inflammatory and anti-microbial properties.
Métodos De Síntesis
BPIQ can be synthesized using a multi-step reaction sequence. The first step involves the condensation of 5-bromo-2-pyridinecarboxaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. The chalcone intermediate is then subjected to a cyclization reaction using ammonium acetate and acetic acid to form the quinolinecarboxamide ring system. The final step involves the addition of a methyl group to the quinoline nitrogen using dimethyl sulfate. The overall yield of this synthesis method is approximately 40%.
Aplicaciones Científicas De Investigación
BPIQ has shown promising results in various scientific research applications. One of the primary applications of BPIQ is its anti-cancer properties. BPIQ has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, BPIQ has been shown to induce apoptosis, which is a programmed cell death, in cancer cells. BPIQ has also been studied for its anti-inflammatory properties. BPIQ has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Furthermore, BPIQ has been studied for its anti-microbial properties. BPIQ has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
Nombre del producto |
N-(5-bromo-2-pyridinyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C23H22BrN3O4 |
Peso molecular |
484.3 g/mol |
Nombre IUPAC |
N-(5-bromopyridin-2-yl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H22BrN3O4/c1-12-20(23(30)27-19-9-7-14(24)11-25-19)21(13-6-8-16(28)18(10-13)31-2)22-15(26-12)4-3-5-17(22)29/h6-11,21,26,28H,3-5H2,1-2H3,(H,25,27,30) |
Clave InChI |
XKSICAAWWRMEKW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)O)OC)C(=O)NC4=NC=C(C=C4)Br |
SMILES canónico |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)O)OC)C(=O)NC4=NC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-amino-3-benzoyl-4-(4-bromophenyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304158.png)
![2-amino-3-benzoyl-4-[4-(diethylamino)phenyl]-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304161.png)






![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304171.png)


